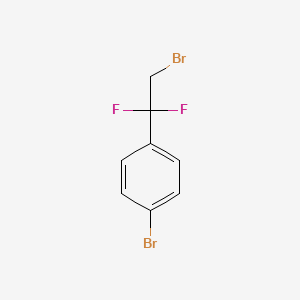

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2F2/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZXJTCNRQOEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660150 | |

| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471246-90-9 | |

| Record name | 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene from 4-bromoacetophenone

Abstract: This technical guide provides a comprehensive, three-step synthetic route for the preparation of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, a valuable fluorinated building block, starting from the readily available 4-bromoacetophenone. The synthesis involves an initial electrophilic α,α-difluorination of the ketone, followed by a selective reduction of the carbonyl group, and culminating in a nucleophilic substitution to introduce the final bromine atom. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each transformation, tailored for researchers in medicinal chemistry and materials science.

Introduction

Organofluorine compounds are of paramount importance in modern drug discovery and materials science, owing to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. The target molecule, this compound, incorporates a gem-difluoroethyl moiety and two bromine atoms, making it a versatile intermediate for further chemical elaboration through cross-coupling reactions or nucleophilic substitutions. This guide details a reliable and reproducible synthetic pathway from 4-bromoacetophenone, a common commercial starting material.

Overall Synthetic Strategy

The transformation of 4-bromoacetophenone into this compound is strategically divided into three distinct steps. This approach allows for the isolation and characterization of key intermediates, ensuring high purity of the final product.

Caption: Overall three-step synthetic workflow.

Step 1: α,α-Difluorination of 4-Bromoacetophenone

The initial and most critical step is the introduction of the gem-difluoro motif at the α-position to the carbonyl group. This is achieved via an electrophilic fluorination reaction.

Reaction: 4-Bromoacetophenone → 1-(4-Bromophenyl)-2,2-difluoroethan-1-one

Core Principle & Mechanistic Insight: The α,α-difluorination of ketones is typically performed using an electrophilic fluorine source.[1][2] The reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine atom of the fluorinating agent. The process is repeated to introduce the second fluorine atom. Selectfluor® (F-TEDA-BF₄) is a widely used reagent for this transformation due to its stability, effectiveness, and relatively safe handling.[1] The mechanism is believed to involve either a single-electron transfer (SET) pathway or a direct Sₙ2-type attack on the fluorine atom.[1]

Caption: Mechanism of electrophilic difluorination.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2,2-difluoroethan-1-one

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Bromoacetophenone | 1.0 | 199.04 | 10.0 g |

| Selectfluor® | 2.2 | 354.26 | 35.6 g |

| Acetonitrile (anhydrous) | - | 41.05 | 200 mL |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoacetophenone (10.0 g, 50.2 mmol).

-

Add anhydrous acetonitrile (200 mL) and stir until the starting material is completely dissolved.

-

To the stirred solution, add Selectfluor® (35.6 g, 100.4 mmol, 2.0 equiv) in one portion.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and carefully quench with water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-Bromophenyl)-2,2-difluoroethan-1-one as a solid.

Step 2: Reduction of 1-(4-Bromophenyl)-2,2-difluoroethan-1-one

The second step involves the selective reduction of the ketone functionality to a secondary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity.

Reaction: 1-(4-Bromophenyl)-2,2-difluoroethan-1-one → 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol

Core Principle & Mechanistic Insight: The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the workup to yield the alcohol. This method is highly effective for converting ketones to secondary alcohols without affecting other functional groups like aryl halides or gem-difluoroalkanes.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(4-Bromophenyl)-2,2-difluoroethan-1-one | 1.0 | 235.03 | 10.0 g |

| Sodium Borohydride (NaBH₄) | 1.5 | 37.83 | 2.4 g |

| Methanol | - | 32.04 | 150 mL |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-(4-Bromophenyl)-2,2-difluoroethan-1-one (10.0 g, 42.5 mmol) in methanol (150 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.4 g, 63.8 mmol, 1.5 equiv) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0°C until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol, which can often be used in the next step without further purification.[3]

Step 3: Bromination of 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol

The final step is the conversion of the secondary alcohol to the corresponding bromide. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation, proceeding via an Sₙ2 mechanism.[4][5][6]

Reaction: 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol → this compound

Core Principle & Mechanistic Insight: The reaction of a primary or secondary alcohol with PBr₃ involves the initial formation of a phosphorus ester, which is an excellent leaving group.[7] A bromide ion, generated in the reaction, then acts as a nucleophile and displaces the leaving group in an Sₙ2 fashion.[5][6][7] This mechanism typically results in an inversion of stereochemistry if the alcohol is chiral. The use of PBr₃ is advantageous as it avoids carbocation rearrangements that can occur with hydrobromic acid.[6][8][9]

Caption: Mechanism of alcohol bromination using PBr₃.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | 1.0 | 237.04 | 9.0 g |

| Phosphorus Tribromide (PBr₃) | 0.4 | 270.69 | 4.1 mL |

| Diethyl Ether (anhydrous) | - | 74.12 | 100 mL |

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere, add 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol (9.0 g, 38.0 mmol) and anhydrous diethyl ether (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus tribromide (4.1 mL, 45.6 mmol, 1.2 equiv) dropwise via a syringe. A white precipitate may form.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, cool the mixture back to 0°C and slowly pour it over crushed ice (approx. 100 g).

-

Separate the organic layer and wash it sequentially with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to obtain the final product, this compound.

Conclusion

This guide outlines a robust and scalable three-step synthesis of this compound from 4-bromoacetophenone. Each step has been detailed with a reproducible protocol and an explanation of the underlying chemical principles. The successful execution of this synthetic sequence provides access to a valuable fluorinated building block for applications in pharmaceutical and materials science research. Adherence to standard laboratory safety procedures is essential when handling the reagents described herein.

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

- Sondej, S. C., & Katzenellenbogen, J. A. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. The Journal of Organic Chemistry, 51(19), 3508–3513.

-

BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Phosphorus tribromide. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

-

Synthetic Map. (n.d.). Bromination of alcohols (SN2). Retrieved from [Link]

- Beeley, L. J., & Beevers, M. H. (1987). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Journal of the Chemical Society, Perkin Transactions 1, 1251-1256.

- Vincent, S. P., Burkart, M. D., Tsai, C.-Y., Zhang, Z., & Wong, C.-H. (2002). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 67(15), 5250–5257.

-

Reddit. (2025). Electrophilic fluorination of ketones with Selectfluor. Retrieved from [Link]

-

ChemistryViews. (2017). Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2002). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2006). Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene. Retrieved from [Link]

-

Reddit. (2023). Help needed with synthesis of 4-Bromoacetophenone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. Retrieved from [Link]

-

National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

-

YouTube. (2019). Using PBr3 to Replace Alcohols with Bromides via Sn2. Retrieved from [Link]

-

Reddit. (2019). Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine?. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol. Retrieved from [Link]

-

YouTube. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). Retrieved from [Link]

-

Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

- Google Patents. (n.d.). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.

-

RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

-

ACS Publications. (2006). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol | C8H7BrF2O | CID 15942204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 7. orgosolver.com [orgosolver.com]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The molecule's structure, featuring an aryl bromide, a vicinal alkyl bromide, and a geminal difluoro group, presents multiple, orthogonally reactive sites. This allows for sequential and selective chemical modifications, making it an attractive scaffold for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, provides expert predictive analysis based on established chemical principles and data from structurally related analogues, and outlines its potential applications for researchers, chemists, and drug development professionals.

Molecular Overview and Identification

This compound (PubChem CID: 44717341) is a synthetic organic compound whose value lies in the strategic placement of its functional groups.[1] The presence of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[2] Concurrently, the two distinct carbon-bromine bonds—one on the aromatic ring and one on the alkyl side-chain—serve as versatile handles for a wide array of chemical transformations, most notably cross-coupling and nucleophilic substitution reactions, respectively.[3][4]

Molecular Structure

The structural arrangement of functional groups is key to the compound's utility.

Caption: Chemical structure of this compound.

Core Identifiers

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| PubChem CID | 44717341 | [1] |

| Molecular Formula | C₈H₆Br₂F₂ | [1] |

| Molecular Weight | 299.94 g/mol | [1] |

| InChI Key | YZJFLJCSODJGSE-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1C(F)(F)CBr)Br | [1] |

Physicochemical Properties: A Predictive Analysis

| Property | Predicted/Estimated Value | Basis for Prediction |

| Appearance | Colorless to pale yellow solid or liquid | Typical for many brominated aromatic compounds.[5] |

| Boiling Point | >210 °C | Higher than related compounds like 1-bromo-4-(2,2-difluorovinyl)benzene (209.8 °C) due to increased mass and stronger intermolecular forces.[6] |

| Density | ~1.7 - 1.9 g/mL | Similar di-brominated and fluorinated aromatics have high densities (e.g., 1-Bromo-2,4-difluorobenzene at 1.708 g/mL). |

| Solubility | Insoluble in water; Soluble in organic solvents | The large hydrophobic benzene ring and halogen substituents dominate the molecule's polarity. |

| Refractive Index | ~1.55 - 1.57 | Based on values for structurally similar compounds like 1-bromo-4-(2,2-difluorovinyl)benzene (1.557).[6] |

Anticipated Spectroscopic Signatures

Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not published, the expected NMR and Mass Spectrometry data can be reliably predicted.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The spectrum would show two main regions. The aromatic region would display a complex AA'BB' system (two doublets) between δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The aliphatic region would feature a single proton signal for the -CHBr- group, appearing as a triplet around δ 4.0-5.0 ppm due to coupling with the two adjacent fluorine atoms (²JHF).

-

¹³C NMR: The aromatic region would show four distinct signals. The carbon atom of the CF₂ group would appear as a triplet due to one-bond C-F coupling (¹JCF), significantly downfield. The CHBr carbon would also be observable in the aliphatic region.

-

¹⁹F NMR: A single signal, a doublet, would be expected, arising from the two equivalent fluorine atoms being split by the single adjacent proton (²JHF). The ability to use ¹⁹F NMR is a significant advantage in reaction monitoring for fluorine-containing compounds.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be highly informative due to the presence of two bromine atoms, which have a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1).

-

Molecular Ion (M⁺•): A prominent cluster of peaks would be observed for the molecular ion, with a characteristic 1:2:1 intensity ratio at m/z 298 (⁷⁹Br, ⁷⁹Br), 300 (⁷⁹Br, ⁸¹Br), and 302 (⁸¹Br, ⁸¹Br).

-

Key Fragments:

-

Loss of •Br: Cleavage of one of the C-Br bonds would be a major fragmentation pathway. Loss of the more labile benzylic bromine would yield a fragment ion cluster around m/z 219/221.

-

Loss of •CH₂Br: Cleavage of the C-C bond would result in a fragment at m/z 205/207.

-

Benzylic Cation: The fragment corresponding to [C₇H₄BrF₂]⁺ at m/z 219/221 would be a significant peak.

-

Chemical Reactivity and Synthetic Strategy

The compound's design offers three primary points for chemical modification, which can be addressed with high selectivity based on the choice of reaction conditions.

Caption: Key reactive sites for selective chemical modification.

-

Site A (Aryl Bromide): This site is ideal for metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or Stille couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds.[4] This functionality is a workhorse in modern pharmaceutical synthesis.

-

Site B (Alkyl Bromide): The benzylic-like bromine is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functional groups, such as azides (for subsequent reduction to amines or click chemistry), amines, thiols, and cyanides. Its reactivity is distinct from the aryl bromide, allowing for selective chemistry.[3]

-

Site C (Aromatic Ring): The benzene ring is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of both the bromo and the 2-bromo-1,1-difluoroethyl substituents.[8] Therefore, harsh conditions would be required for reactions like nitration or sulfonation, which would likely proceed at the positions meta to the side chain.

Experimental Protocols and Synthetic Workflows

A key application of this molecule is as a scaffold. Below is a validated, representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of drug discovery, targeting the aryl bromide.

Protocol: Suzuki-Miyaura Coupling at the Aryl Bromide Position

This procedure details the coupling of the title compound with 4-methoxyphenylboronic acid.

1. Reagent and Glassware Preparation:

- Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

- Ensure all solvents are anhydrous.

- Reagents:

- This compound (1.0 eq)

- 4-Methoxyphenylboronic acid (1.2 eq)

- Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

- SPhos (0.04 eq)

- Potassium phosphate (K₃PO₄, 3.0 eq)

- Anhydrous 1,4-dioxane and water (4:1 v/v)

2. Reaction Setup:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

- Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

- In a separate vial, add Pd(OAc)₂ and SPhos, and backfill with inert gas.

- Add the anhydrous dioxane/water solvent mixture to the main reaction flask via syringe and stir to create a suspension.

- Add the catalyst/ligand mixture to the flask.

3. Reaction Execution:

- Heat the reaction mixture to 80-100 °C with vigorous stirring.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

4. Workup and Purification:

- Cool the reaction mixture to room temperature.

- Dilute with ethyl acetate and water.

- Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Workflow Diagram: Synthetic Application

Caption: Sequential modification workflow for the target molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not widely available, precautions for handling this class of compounds should be strictly followed. Based on data for analogous compounds like 1-Bromo-4-(1,1-difluoroethyl)benzene, this molecule should be considered an acute toxicant and skin/eye irritant.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

1-Bromo-4-fluorobenzene. Wikipedia. [Link]

-

1-Bromo-4-[difluoro(phenyl)methyl]benzene. PubChem, National Center for Biotechnology Information. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]

-

Benzene, 1-bromo-4-(trifluoromethyl)-. NIST WebBook. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]

-

1-Bromo-4-(1,1-difluoroethyl)benzene (95%). Amerigo Scientific. [Link]

-

CAS#:857293-81-3 | 1-Bromo-4-(1-fluoro-1-methyl-ethyl)-benzene. Chemsrc. [Link]

-

1-Bromo-4-ethylbenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]

-

Benzene, 1-bromo-2-fluoro-. NIST WebBook. [Link]

-

1-Bromo-4-(2-fluoroethyl)benzene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

Sources

- 1. This compound | C8H6Br2F2 | CID 44717341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. 1-溴-4-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization and Analysis of 4-(4-acetylpiperazin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-acetylpiperazin-1-yl)benzonitrile (CAS No. 186650-90-8), a molecule of interest in medicinal chemistry and drug development. Drawing upon established analytical principles and synthesis strategies for related compounds, this document serves as a valuable resource for researchers engaged in the characterization, analysis, and further development of this and similar chemical entities.

Compound Identity and Physicochemical Properties

4-(4-acetylpiperazin-1-yl)benzonitrile is a derivative of piperazine and benzonitrile. The incorporation of the acetyl group on the piperazine ring modifies its electronic and steric properties, which can significantly influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of 4-(4-acetylpiperazin-1-yl)benzonitrile

| Property | Value | Source |

| CAS Number | 186650-90-8 | N/A |

| Molecular Formula | C₁₃H₁₅N₃O | N/A |

| Molecular Weight | 229.28 g/mol | N/A |

| IUPAC Name | 4-(4-acetylpiperazin-1-yl)benzonitrile | N/A |

| Synonyms | 1-Acetyl-4-(4-cyanophenyl)piperazine | N/A |

Synthesis and Purification

The synthesis of 4-(4-acetylpiperazin-1-yl)benzonitrile can be logically achieved through the acylation of 4-(piperazin-1-yl)benzonitrile. This common synthetic transformation is a reliable method for introducing the acetyl moiety.

Proposed Synthetic Pathway

1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene NMR and mass spectrometry data

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene

Abstract

This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel halogenated compound, this compound. As direct experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive resource for researchers, analytical scientists, and professionals in drug development. By deconstructing the molecule into its constituent functional groups and applying established spectroscopic principles, we will forecast the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra, as well as its electron ionization mass spectrum. This guide explains the causal logic behind the predicted chemical shifts, coupling constants, and fragmentation patterns, grounding these predictions in authoritative literature. Detailed, field-proven protocols for sample analysis are also provided to ensure researchers can validate these predictions and achieve high-quality, reproducible results.

Molecular Structure and Atom Numbering

This compound possesses a unique combination of aromatic and aliphatic halogenation. The 1,4-disubstituted benzene ring is appended with a bromo-difluoro-ethyl side chain, presenting distinct features for spectroscopic analysis. For clarity throughout this guide, the atoms are numbered as shown below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of this molecule. The presence of three NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a comprehensive dataset for unambiguous characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.50 - 7.80 ppm): The 1,4-disubstituted benzene ring will exhibit a classic AA'BB' spin system, which typically appears as two distinct, mutually coupled doublets.

-

H-2, H-6 and H-3, H-5: Both the bromine atom and the -(CF₂)CH₂Br side chain are electron-withdrawing groups, which deshield the aromatic protons, shifting them downfield from benzene (δ 7.3 ppm).[1] The protons ortho to the bromine (H-2, H-6) and those ortho to the ethyl group (H-3, H-5) will have slightly different electronic environments, resulting in two signals. A typical ortho coupling constant (³JHH) of ~8.0 Hz is expected for both doublets.

-

-

Aliphatic Region (δ 4.00 - 4.50 ppm):

-

H-8 (2H): The two protons on C-8 are chemically equivalent. Their signal will be significantly deshielded due to the adjacent electronegative bromine atom and the gem-difluoro group. This signal is predicted to appear as a triplet due to coupling with the two equivalent fluorine atoms on C-7. The three-bond H-F coupling constant (³JHF) is expected to be in the range of 12-16 Hz.[2][3][4]

-

Predicted ¹³C NMR Spectrum (Proton-Decoupled)

The proton-decoupled ¹³C NMR spectrum will provide information on the six unique carbon environments in the molecule. The influence of both bromine and fluorine atoms is critical to the interpretation.

-

Aromatic Region (δ 122 - 140 ppm):

-

C-1 (ipso- to Br): This carbon's chemical shift is influenced by the "heavy atom effect," where the large electron cloud of bromine provides shielding, resulting in a more upfield shift than predicted by electronegativity alone.[5][6][7][8] A signal is predicted around δ 123.0 ppm .

-

C-4 (ipso- to side chain): This quaternary carbon is attached to the electron-withdrawing side chain. Its signal will be a triplet due to two-bond coupling with the C-7 fluorine atoms (²JCF ≈ 20-30 Hz).[9] It is predicted to appear around δ 138.0 ppm .

-

C-2, C-6 and C-3, C-5: These four aromatic carbons will appear in the expected range of δ 129-133 ppm. They will likely exhibit small, often unresolved, couplings to the fluorine atoms. The electron density distribution suggests C-3/C-5 will be slightly more downfield than C-2/C-6.[10][11][12]

-

-

Aliphatic Region (δ 35 - 125 ppm):

-

C-7 (-CF₂-): This carbon is directly bonded to two highly electronegative fluorine atoms. Its signal will be a triplet due to the large one-bond C-F coupling (¹JCF ≈ 240-260 Hz).[13][14] The chemical shift is predicted in the range of δ 115-125 ppm .

-

C-8 (-CH₂Br): This carbon is bonded to bromine and adjacent to the CF₂ group. Its signal will appear as a triplet due to two-bond coupling with the fluorine atoms (²JCF ≈ 22-28 Hz).[15] The predicted chemical shift is δ 35-40 ppm .

-

Predicted ¹⁹F NMR Spectrum (Proton-Coupled)

¹⁹F NMR is highly sensitive and provides a clean diagnostic window for fluorinated compounds.[16][17]

-

-CF₂- Signal (δ -105 to -115 ppm): The two fluorine atoms on C-7 are chemically equivalent. In a proton-coupled spectrum, their signal will be split by the two adjacent protons on C-8, resulting in a triplet . The vicinal coupling constant (³JFH) will match the ³JHF observed in the ¹H spectrum (12-16 Hz). The chemical shift is predicted relative to the standard CFCl₃ at 0 ppm.[18][19]

Summary of Predicted NMR Data

| Nucleus | Atom(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (Hz) |

| ¹H | H-2, H-6 | 7.65 - 7.80 | Doublet (d) | ³JHH ≈ 8.0 |

| H-3, H-5 | 7.50 - 7.65 | Doublet (d) | ³JHH ≈ 8.0 | |

| H-8 | 4.00 - 4.50 | Triplet (t) | ³JHF = 12-16 | |

| ¹³C | C-1 | ~123.0 | Singlet (s) | - |

| C-2, C-6 | 132.0 - 133.0 | Singlet (s) | Minor couplings may be visible | |

| C-3, C-5 | 129.0 - 130.0 | Singlet (s) | Minor couplings may be visible | |

| C-4 | ~138.0 | Triplet (t) | ²JCF = 20-30 | |

| C-7 | 115.0 - 125.0 | Triplet (t) | ¹JCF = 240-260 | |

| C-8 | 35.0 - 40.0 | Triplet (t) | ²JCF = 22-28 | |

| ¹⁹F | F on C-7 | -105 to -115 | Triplet (t) | ³JFH = 12-16 |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the ideal technique for analyzing this volatile organic compound. It provides both the molecular weight and crucial structural information through fragmentation analysis.

Molecular Ion (M⁺˙)

The most diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak.

-

Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[20] Because this molecule contains two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks:

-

M⁺˙: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺˙: Contains two ⁸¹Br isotopes.

-

-

Intensity Ratio: The statistical probability of these combinations results in a relative intensity ratio of approximately 1:2:1 .[21][22][23] This pattern is an unambiguous indicator of a dibrominated compound.

-

m/z Values: The nominal molecular weight is 296 Da. The isotopic cluster will therefore appear at m/z 296, 298, and 300 .

Predicted Key Fragmentation Pathways

Under the high-energy conditions of EI (typically 70 eV), the molecular ion will fragment in predictable ways, primarily through the cleavage of the weakest bonds and the formation of stable carbocations.[24][25]

Caption: Predicted EI-MS fragmentation of the target molecule.

-

Loss of a Bromine Radical (•Br): The C-Br bonds are relatively weak, making the loss of a bromine radical a highly favorable fragmentation pathway.[26][27] This will produce a fragment ion cluster at m/z 217 and 219 with a 1:1 intensity ratio, characteristic of a species containing one bromine atom.

-

Alpha-Cleavage of the Side Chain: Cleavage of the C4-C7 bond (benzylic cleavage) is a dominant process in alkylbenzenes.[28] This would result in the formation of a stable bromophenyl cation at m/z 155 and 157 (1:1 ratio). This is expected to be a very prominent peak in the spectrum.

-

Loss of the Bromomethyl Radical (•CH₂Br): Cleavage of the C7-C8 bond can lead to the loss of a •CH₂Br radical. This would generate a fragment ion at m/z 203 and 205 (1:1 ratio).

Summary of Predicted Mass Spectrometry Data

| m/z (Isotope Cluster) | Relative Intensity Pattern | Proposed Identity | Fragmentation Pathway |

| 296, 298, 300 | 1:2:1 | [C₈H₆Br₂F₂]⁺˙ | Molecular Ion (M⁺˙) |

| 217, 219 | 1:1 | [C₈H₆BrF₂]⁺ | [M - Br]⁺ |

| 155, 157 | 1:1 | [C₆H₄Br]⁺ | [M - CF₂CH₂Br]⁺ |

| 203, 205 | 1:1 | [C₇H₄BrF₂]⁺ | [M - CH₂Br]⁺ |

Experimental Protocols

To validate the predictive data presented, rigorous and standardized experimental procedures are essential.

Protocol for NMR Data Acquisition

This protocol outlines the preparation of a high-quality sample for ¹H, ¹³C, and ¹⁹F NMR analysis.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[29][30]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is excellent for dissolving a wide range of organic compounds.[31][32]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used. The solution must be homogeneous and free of any solid particulates.

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any suspended impurities.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's field is locked using the deuterium signal from the solvent. The magnetic field is then shimmed to maximize homogeneity and spectral resolution.

-

Data Acquisition: Acquire standard ¹H, proton-decoupled ¹³C, and ¹⁹F spectra using appropriate pulse sequences and acquisition parameters (e.g., sufficient relaxation delays for quantitative analysis).

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Protocol for GC-MS Data Acquisition

This protocol describes a standard method for analyzing the compound using Gas Chromatography-Mass Spectrometry with Electron Ionization.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

-

GC Instrument Conditions (Example):

-

Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

-

GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating halogenated aromatic compounds.[33]

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities.

-

-

MS Instrument Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the target compound. Extract the mass spectrum for that peak and compare it against the predicted fragmentation pattern and isotopic distribution.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a combined NMR and MS approach. The predicted spectroscopic data provides a robust analytical fingerprint. Key identifiers include the 1:2:1 isotopic cluster at m/z 296/298/300 in the mass spectrum, the characteristic AA'BB' pattern in the aromatic region of the ¹H NMR spectrum, and the diagnostic triplets in the ¹H, ¹³C, and ¹⁹F NMR spectra arising from H-F and C-F spin-spin coupling. This guide offers a comprehensive, theory-backed framework for scientists to utilize in the identification, confirmation, and quality control of this complex halogenated molecule.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Teixeira, T.V., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. (2015). [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Wills, G. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Viesser, R. V., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Emsley, J.W., & Phillips, L. (1974). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Save My Exams. (2025). The M+1 & M+2 Peaks. [Link]

-

Viesser, R. V., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

University of Colorado Boulder. Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry. [Link]

-

Liu, X.D., et al. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry. [Link]

-

Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]

-

Sinnaeve, D., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

-

Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Teixeira, T.V., et al. (2016). NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling. PubMed. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews. [Link]

-

ResearchGate. What is the coupling constant for CF3 carbon in 13C-NMR?. (2014). [Link]

-

Slideshare. Mass chart Fragmentation. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

-

Rusakov, Y.Y., et al. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry. [Link]

-

ACS Publications. Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. [Link]

-

Chegg. (2023). Explain the "heavy atom effect" based on the observed 13C NMR chemical shift. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

-

Barbosa, T. M., et al. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. ChemPhysChem. [Link]

-

ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]

-

SpectraBase. 1,4-Dibromobenzene - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Kuck, D. (1989). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews. [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

CORE. Substituent effects on the magnetic resonance spectra of 1, 4-disubstituted benzenes. [Link]

-

University of Kufa. Coupling in carbon NMR spectra. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... [Link]

-

Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

Wei, H., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry. [Link]

-

3M Environmental Laboratory. Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]

-

Standard Reference Data. (2009). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Kwan, E. E. Fluorine Couplings in Carbon-13 Spectra. [Link]

Sources

- 1. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 2. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal (3)JHF coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solved Explain the "heavy atom effect" based on the observed | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ekwan.github.io [ekwan.github.io]

- 14. Coupling in carbon NMR spectra [ns1.almerja.com]

- 15. ekwan.github.io [ekwan.github.io]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. 19F [nmr.chem.ucsb.edu]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 22. savemyexams.com [savemyexams.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. Mass chart Fragmentation | PDF [slideshare.net]

- 29. ucl.ac.uk [ucl.ac.uk]

- 30. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 31. organomation.com [organomation.com]

- 32. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 33. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene: Synthesis, Properties, and Applications for Advanced Research

This technical guide provides an in-depth exploration of 1-Bromo-4-(2-bromo-1,1-difluoroethyl)benzene, a specialized halogenated aromatic compound with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical characteristics, a plausible and detailed synthesis protocol, commercial availability, and prospective applications. The insights provided herein are grounded in established chemical principles and data from reputable suppliers, aiming to facilitate the strategic use of this versatile building block in complex molecular design.

Introduction and Strategic Importance

This compound (CAS No: 471246-90-9) is a structurally unique molecule featuring a dibrominated and gem-difluorinated ethyl side chain attached to a benzene ring. This combination of functionalities imparts a distinct reactivity profile, making it a valuable intermediate for introducing complex fluorinated motifs into larger molecules.

The presence of the gem-difluoro group is of particular interest in drug discovery. This moiety can act as a bioisostere for carbonyl groups, hydroxyls, or thiols, often leading to improved metabolic stability, enhanced lipophilicity, and modulated binding affinity to biological targets. The two bromine atoms, one on the aromatic ring and one at the benzylic position, offer orthogonal handles for a variety of chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. This dual reactivity allows for the stepwise and selective construction of complex molecular architectures, a critical advantage in the synthesis of novel active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Physicochemical and Spectroscopic Properties

While comprehensive, experimentally-derived data for this compound is not widely published, its properties can be inferred from its chemical structure and data available for its immediate precursor, 1-Bromo-4-(1,1-difluoroethyl)benzene.

| Property | Value | Source |

| CAS Number | 471246-90-9 | AChemBlock |

| Molecular Formula | C₈H₆Br₂F₂ | AChemBlock |

| Molecular Weight | 299.94 g/mol | AChemBlock |

| IUPAC Name | This compound | AChemBlock |

| Purity (Typical) | ≥95% | AK Scientific |

| Melting Point | 48-52°C | Alfa Chemistry |

| Boiling Point | 271.2°C at 760 mmHg (Predicted) | Alfa Chemistry |

| Density | 1.835 g/cm³ (Predicted) | Alfa Chemistry |

Note: Some physical properties are predicted or based on the precursor compound and should be confirmed experimentally.

Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry would be essential for the definitive characterization of this compound. While not publicly available in detail, suppliers like BLDpharm indicate the availability of such data upon request.[1]

Synthesis and Reaction Mechanisms

The most chemically sound and direct route to this compound is through the free-radical bromination of its precursor, 1-Bromo-4-(1,1-difluoroethyl)benzene. The benzylic position of the difluoroethyl group is activated for radical abstraction due to the resonance stabilization of the resulting benzylic radical.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Free-Radical Bromination

This protocol is a proposed method based on standard procedures for benzylic bromination.[2][3]

Materials:

-

1-Bromo-4-(1,1-difluoroethyl)benzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 eq)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Bromo-4-(1,1-difluoroethyl)benzene in carbon tetrachloride.

-

Add N-Bromosuccinimide and the radical initiator (AIBN or benzoyl peroxide) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp if necessary to facilitate initiation.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Commercial Availability

This compound is available from several specialized chemical suppliers. Researchers should inquire directly with these vendors for current stock, pricing, and available analytical data.

| Supplier | CAS Number | Purity | Catalog Number |

| Advanced ChemBlocks | 471246-90-9 | 97.00% | X200522 |

| AK Scientific, Inc. | 471246-90-9 | 95% | Not specified |

| Alfa Chemistry | 471246-90-9 | 98% | ACM471246909 |

| BLDpharm | 471246-90-9 | N/A | Not specified |

| Acmec Biochemical | 471246-90-9 | N/A | Not specified |

Potential Applications in Research and Development

The unique structural features of this compound make it a highly attractive building block for various applications, particularly in the synthesis of novel bioactive molecules.

Medicinal Chemistry and Drug Discovery

The difluoromethyl group is increasingly recognized as a valuable pharmacophore.[4] It can serve as a metabolically stable bioisostere for other functional groups and participate in hydrogen bonding, potentially enhancing drug-target interactions. The dual bromine functionalities of this compound allow for selective and sequential modifications.

Caption: Potential synthetic pathways leveraging the dual reactivity of the target molecule.

-

Aromatic Bromine: The bromine atom on the benzene ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various aryl, heteroaryl, alkyl, or amino groups.

-

Benzylic Bromine: The benzylic bromine is highly reactive towards nucleophilic substitution.[5] This enables the introduction of a diverse array of functional groups, such as azides, cyanides, thiols, and amines, at this position.

This orthogonal reactivity provides a powerful strategy for building molecular complexity and accessing novel chemical space in the search for new therapeutic agents.

Agrochemical Synthesis

The introduction of fluorine-containing groups is a well-established strategy in the design of modern pesticides and herbicides.[2] Fluorination can enhance the biological activity, metabolic stability, and transport properties of these compounds. This compound serves as a valuable intermediate for creating new agrochemicals with potentially improved efficacy and environmental profiles.

Materials Science

Halogenated aromatic compounds are foundational in the synthesis of functional organic materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The high degree of functionalization in this molecule could be exploited to create materials with tailored electronic and physical properties.

Safety and Handling

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).

-

Irritation: Likely causes skin and serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust.

-

PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Researchers must consult the supplier-provided SDS upon purchase and perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a promising and versatile building block for advanced chemical synthesis. Its unique combination of a gem-difluoroethyl group and two differentially reactive bromine atoms provides a rich platform for the creation of complex and high-value molecules. While further experimental characterization is warranted, the information and proposed methodologies presented in this guide offer a solid foundation for researchers to explore the full potential of this compound in drug discovery, agrochemical development, and materials science.

References

- Supporting Information for a scientific publication.

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

Thermo Fisher Scientific. Certificate of analysis. [Link]

-

PubChem. 1-Bromo-4-[difluoro(phenyl)methyl]benzene. [Link]

- Sigma-Aldrich.

-

BYJU'S. Mechanism of Free Radical Bromination. [Link]

- BASF.

-

Chemsrc. CAS#:857293-81-3 | 1-Bromo-4-(1-fluoro-1-methyl-ethyl)-benzene. [Link]

- Fisher Scientific.

- Durham Technical Community College.

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene. [Link]

-

PubMed. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. [Link]

-

YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

-

PubMed Central. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. [Link]

- ResearchGate.

-

ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. [Link]

-

Fisher Scientific. 1-Bromo-4-(1,1-difluoroethyl)benzene, 95%, Thermo Scientific. [Link]

-

Amerigo Scientific. 1-Bromo-4-(1,1-difluoroethyl)benzene (95%). [Link]

-

PubMed Central. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]

-

RSC Publishing. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]

- 6. 1-Bromo-4-(1,1-difluoroethyl)benzene, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

The Synthetic Chemist's Guide to Polyhalogenated Aromatic Compounds: A Gateway to Molecular Complexity

Abstract

Polyhalogenated aromatic compounds (PHAs), once relegated to the category of environmental pollutants, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties and the differential reactivity of their carbon-halogen bonds offer a strategic advantage for the construction of complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, reactivity, and strategic application of PHAs. We will delve into the core principles of site-selective functionalization, explore robust experimental protocols for key transformations, and showcase the pivotal role of PHAs in the development of novel pharmaceuticals and advanced materials.

Introduction: The Renaissance of Polyhalogenated Aromatics

Functionalized aromatic and heteroaromatic moieties are ubiquitous structural motifs in a vast array of molecules, from life-saving pharmaceuticals and agrochemicals to cutting-edge organic electronic materials.[1] The ability to selectively introduce various substituents onto an aromatic core is therefore a cornerstone of synthetic chemistry. Polyhalogenated aromatic compounds, molecules bearing multiple halogen atoms on an aromatic ring, provide a pre-functionalized scaffold ripe for diversification.[1][2]

The presence of multiple halogens imparts distinct electronic characteristics to the aromatic ring, influencing the reactivity of each carbon-halogen (C-X) bond. This inherent differentiation, coupled with the development of sophisticated catalytic systems, allows for programmed, site-selective functionalization.[3] This guide will navigate the synthetic landscape of PHAs, from their preparation to their strategic deployment in building molecular complexity.

The Synthetic Toolbox: Preparing Polyhalogenated Aromatic Scaffolds

The journey into the utility of PHAs begins with their synthesis. While many di- and polyhalogenated arenes are commercially available, understanding their preparation is crucial for accessing novel or specialized structures.

Electrophilic Aromatic Halogenation

The most direct method for introducing halogens onto an aromatic ring is electrophilic aromatic substitution.[4] This reaction typically involves the activation of a halogen (Cl₂, Br₂, I₂) with a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate a potent electrophile that is then attacked by the electron-rich aromatic ring.[5][6]

-

Chlorination and Bromination: These reactions are generally straightforward and proceed with the aid of a Lewis acid to polarize the X-X bond, making one halogen atom more electrophilic.[4]

-

Iodination: Direct iodination with I₂ is often slower and requires an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more powerful iodinating species like the iodine cation (I⁺).[6][7]

The regioselectivity of electrophilic halogenation is governed by the electronic nature of the substituents already present on the aromatic ring. However, for the synthesis of polyhalogenated compounds, forcing conditions or specific catalysts may be required to overcome the deactivating effect of the initially introduced halogens.

The Art of Selectivity: Navigating the Reactivity of C-X Bonds

The synthetic power of PHAs lies in the ability to selectively functionalize one C-X bond in the presence of others. This selectivity can be controlled through a deep understanding of the factors governing their reactivity.

The Hierarchy of Halogen Reactivity

In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F.[1] This inherent difference allows for the selective functionalization of a more reactive halogen while leaving the less reactive ones intact for subsequent transformations. For instance, in a bromoiodobenzene substrate, the C-I bond will preferentially undergo oxidative addition to a palladium(0) catalyst.

Electronic and Steric Effects

When identical halogens are present, the regioselectivity of the reaction is dictated by more subtle electronic and steric factors.[1][2]

-

Electronic Effects: The position of a halogen on the aromatic ring relative to other substituents can significantly influence its reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbon atom, making the C-X bond more susceptible to oxidative addition. Conversely, electron-donating groups can have the opposite effect.

-

Steric Hindrance: Bulky substituents adjacent to a halogen can sterically shield it, hindering the approach of the metal catalyst and favoring reaction at a less hindered site.

Directed ortho-Metalation and Halogen-Metal Exchange

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[8][9] A directing metalating group (DMG), typically a heteroatom-containing functionality, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.

In the context of PHAs, a competition exists between DoM and halogen-metal exchange.[8] The outcome is dependent on the nature of the halogen and the reaction conditions. Generally, for bromides and iodides, halogen-metal exchange is faster than ortho-lithiation.[8][10] This provides a complementary method for generating an organometallic intermediate at the site of the halogen.

Key Methodologies: Cross-Coupling Reactions of PHAs

Transition metal-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis and are particularly well-suited for the functionalization of PHAs.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron reagent and an organic halide, is a robust and versatile method for forming carbon-carbon bonds.[11][12] Its tolerance of a wide range of functional groups makes it ideal for the synthesis of complex molecules.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes a typical Suzuki-Miyaura reaction for the selective mono-arylation of a dihalogenated arene.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-1,1'-biphenyl.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings. The choice of ligand can be crucial for achieving high selectivity and yield, especially with less reactive aryl chlorides.[13]

-

Base: An aqueous base like potassium carbonate is essential for the transmetalation step of the catalytic cycle.[14]

-

Solvent: The biphasic solvent system aids in the dissolution of both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[15][16] This reaction allows for the coupling of aryl halides with a wide variety of amines.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This protocol outlines the selective mono-amination of a dihalogenated heterocycle.

-

Reaction Setup: In a glovebox, combine 2,5-dichloropyridine (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a bulky phosphine ligand (e.g., XPhos, 0.03 mmol) in a vial.

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100-110 °C. Monitor the reaction's progress.

-

Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the residue by column chromatography to isolate the selectively aminated product.

Causality Behind Choices:

-

Ligand: Bulky, electron-rich phosphine ligands (Buchwald ligands) are critical for facilitating both the oxidative addition and the final reductive elimination step, particularly with less reactive aryl chlorides.[13][15]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[13]

Beyond Cross-Coupling: C-H Functionalization of PHAs

While cross-coupling reactions are powerful, the direct functionalization of C-H bonds offers a more atom-economical approach to molecular diversification.[17][18] Recent advances in photoredox and transition metal catalysis have enabled the regioselective C-H functionalization of arenes, including polyhalogenated systems.[19] These methods often rely on directing groups to achieve high regioselectivity, allowing for the introduction of functional groups at positions not readily accessible through classical electrophilic aromatic substitution.

Applications in Drug Discovery and Materials Science

The strategic functionalization of PHAs has found widespread application in various fields.

Medicinal Chemistry

Halogen atoms, particularly fluorine and chlorine, are prevalent in many approved drugs.[20] They can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[20] PHAs serve as versatile intermediates in the synthesis of complex pharmaceutical agents, allowing for the late-stage introduction of diverse functionalities to fine-tune a drug candidate's properties.

| Halogen | Impact on Drug Properties | Example Application |

| Fluorine | Increases metabolic stability, alters pKa, enhances binding affinity. | Used in numerous drugs, including antidepressants and anticancer agents.[20] |

| Chlorine | Increases lipophilicity, can act as a bioisostere for other groups. | Found in various antibacterial and antipsychotic medications.[20] |

Table 1: The role of common halogens in medicinal chemistry.

Organic Electronics

Polycyclic aromatic hydrocarbons (PAHs) are key components of organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[21][22][23] The introduction of multiple halogen atoms onto the aromatic core of these materials can significantly alter their electronic properties, such as the HOMO and LUMO energy levels.[21] This allows for the precise tuning of the material's optical and electronic characteristics to optimize device performance. The site-selective functionalization of polyhalogenated PAHs provides a powerful route to novel materials with tailored properties.

Future Outlook

The field of polyhalogenated aromatic compound synthesis continues to evolve. The development of more selective and efficient catalytic systems, particularly those that can overcome the inertness of C-Cl and C-F bonds, will further expand the synthetic utility of these versatile building blocks. Furthermore, the integration of C-H activation strategies with the selective functionalization of C-X bonds will undoubtedly open new avenues for the rapid construction of complex and valuable molecules. As our ability to manipulate these halogenated scaffolds with increasing precision grows, so too will their impact on drug discovery, materials science, and the broader landscape of organic synthesis.

References

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]

- 13. jk-sci.com [jk-sci.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Recent Advances of C-S Coupling Reaction of (Hetero)Arenes by C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organic Optoelectronic Materials: A High Throughput Investigation of Halogenated PAH's | ScholarWorks [scholarworks.calstate.edu]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Differential Reactivity of Benzylic versus Aromatic Bromine in Difluoroethylbenzene Derivatives

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups within a complex molecule is paramount for efficient and selective synthesis. This guide provides a deep dive into the differential reactivity of benzylic and aromatic bromine atoms within difluoroethylbenzene derivatives, a scaffold of increasing interest in medicinal chemistry. We will explore the fundamental principles governing their distinct chemical behaviors and provide actionable insights for leveraging this reactivity in synthetic applications.

Foundational Principles: The Dichotomy of Carbon-Bromine Bonds

The selective manipulation of a molecule bearing both benzylic and aromatic bromine hinges on the inherent structural and electronic differences between the two carbon-bromine (C-Br) bonds.

-

The Aromatic C(sp²)-Br Bond: The bromine atom is directly attached to an sp²-hybridized carbon of the benzene ring. This bond is characterized by:

-

Increased Strength: Due to the partial double bond character arising from resonance of the halogen's lone pairs with the aromatic π-system, the C-Br bond is shorter and stronger.[1][2]

-

Steric Hindrance: The planar benzene ring shields the carbon atom, impeding backside attack required for S(_N)2 reactions.[2]

-

Instability of Phenyl Cation: The formation of a phenyl carbocation, necessary for an S(_N)1 pathway, is energetically unfavorable as the empty sp² orbital is perpendicular to the aromatic π-system and cannot be stabilized by resonance.

-

-

The Benzylic C(sp³)-Br Bond: Here, the bromine is attached to an sp³-hybridized carbon, which is, in turn, bonded to the benzene ring. This arrangement leads to:

-

Enhanced Reactivity: The benzylic position is significantly more reactive towards nucleophilic substitution.[3][4] This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize both the transition state in S(_N)2 reactions and the carbocation intermediate in S(_N)1 reactions through resonance.[4]

-